4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach utilizes microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety is known to exhibit inhibitory effects on enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to cell proliferation and survival . Additionally, the compound’s ability to intercalate DNA contributes to its anticancer activity by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Triazolopyridine derivatives: Including compounds with similar structures that exhibit various biological activities.
Uniqueness
4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to its combination of a quinoline core and a triazolopyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
8-methoxy-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-26-13-6-4-5-11-16(13)19-9-12(17(11)24)18(25)20-10-15-22-21-14-7-2-3-8-23(14)15/h2-9H,10H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
VYOPOFGDIZJNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.